molecular formula C10H12O4S B1295854 Ethyl 4-(methylsulfonyl)benzoate CAS No. 6274-54-0

Ethyl 4-(methylsulfonyl)benzoate

Cat. No. B1295854
CAS RN: 6274-54-0
M. Wt: 228.27 g/mol
InChI Key: ADTIKXSMRDSYSK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 g/mol . This compound is used in various research and industrial applications.


Molecular Structure Analysis

Ethyl 4-(methylsulfonyl)benzoate contains a total of 27 bonds; 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .


Chemical Reactions Analysis

Esters, such as Ethyl 4-(methylsulfonyl)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 4-(methylsulfonyl)benzoate and its derivatives have been studied for their crystal structures. In one study, the molecule showed specific angles and torsions, contributing to understanding its crystalline behavior and potential applications in material science (Xing & Nan, 2005).

Pharmacological Characterization

While focusing away from drug use and dosage, ethyl 4-(methylsulfonyl)benzoate derivatives have been characterized for their potential pharmacological applications. For instance, one study characterized a derivative as a potent and selective β3-adrenoceptor agonist, indicating its potential in treating specific medical conditions (Croci et al., 2007).

Synthesis and Spectral Studies

Synthesis and spectral studies of ethyl 4-(methylsulfonyl)benzoate derivatives have been conducted to understand their chemical properties. This research is crucial for the development of new compounds with desired characteristics (El-Bardan et al., 1992).

Inhibitory Effects in Biological Systems

Ethyl 4-(methylsulfonyl)benzoate compounds have been studied for their inhibitory effects in various biological systems, offering insights into their potential therapeutic uses. For example, their roles in inhibiting juvenile hormone synthesis and certain enzymatic activities have been explored (Kaneko et al., 2011).

Solubility and Thermodynamic Functions

The solubility of ethyl 4-(methylsulfonyl)benzoate in various solvents has been studied, providing essential data for its use in different applications. Understanding its solubility and thermodynamic properties is crucial for its formulation in various industrial and research settings (Xu et al., 2016).

properties

IUPAC Name

ethyl 4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIKXSMRDSYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284501
Record name ethyl 4-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylsulfonyl)benzoate

CAS RN

6274-54-0
Record name 6274-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CS Takeuchi, BG Kim, CM Blazey, S Ma… - Journal of Medicinal …, 2013 - ACS Publications
A series of novel, highly potent, selective, and ATP-competitive mammalian target of rapamycin (mTOR) inhibitors based on a benzoxazepine scaffold have been identified. Lead …
Number of citations: 66 pubs.acs.org
M Assali, M Abualhasan, H Sawaftah, M Hawash… - Journal of …, 2020 - hindawi.com
Series of diaryl-based pyrazole and triazole derivatives were designed and synthesized in a facile synthetic approach in order to produce selective COX-2 inhibitor. These series of …
Number of citations: 28 www.hindawi.com
H Sawaftah - 2019 - repository.najah.edu
Pyrazole derivatives had taken attention in various research fields due to their diverse biological activities and their significant rule in many disease conditions. They also showed an …
Number of citations: 2 repository.najah.edu
M Assali, M Abualhasan, H Sawaftah, M Hawash… - 2020 - academia.edu
Series of diaryl-based pyrazole and triazole derivatives were designed and synthesized in a facile synthetic approach in order to produce selective COX-2 inhibitor. ese series of …
Number of citations: 0 www.academia.edu
T Vahedpour, M Nazari, E Rezaee… - International Pharmacy … - journals.sbmu.ac.ir
Methods and Results: In this study, a series of 2, 5-diaryl-1, 3, 4-oxadiazole derivatives as novel selective inhibitors of COX-2 were rationally designed, synthesized, and biologically …
Number of citations: 2 journals.sbmu.ac.ir

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